Acetone cyanohydrin

描述

Significance in Chemical Synthesis and Industrial Processes

The foremost industrial application of acetone (B3395972) cyanohydrin is its role as a precursor in the production of methyl methacrylate (B99206) (MMA). wikipedia.orgnih.govtaylorandfrancis.com MMA is the monomer used to manufacture polymethyl methacrylate (PMMA), a transparent thermoplastic widely known by trade names such as Plexiglas and acrylic. wikipedia.orgtaylorandfrancis.com The synthesis process typically involves treating acetone cyanohydrin with sulfuric acid to form methacrylamide (B166291) sulfate (B86663), which is then esterified with methanol (B129727) to produce methyl methacrylate. wikipedia.orgchemcess.com This route, known as the this compound (ACH) process, remains one of the most common and economically significant methods for MMA production worldwide. mmachemicals.complaschina.com.cnintratec.us

Beyond MMA, this compound is also a key intermediate in the synthesis of methacrylic acid (MAA). wikipedia.orgatamankimya.com The process is similar, involving the hydrolysis of the methacrylamide sulfate intermediate. wikipedia.orgchemcess.com Methacrylic acid and its various esters are used in the production of polymers, coatings, and adhesives. niir.orgwikipedia.org

This compound also functions as a versatile reagent in organic synthesis, primarily as a safer substitute for the highly volatile and toxic hydrogen cyanide. wikipedia.org This application is evident in several key reactions:

Transhydrocyanation : In this equilibrium process, an equivalent of HCN is transferred from this compound to another molecule, such as an aldehyde, to form a different cyanohydrin, with acetone as a byproduct. wikipedia.org

Mitsunobu Reaction : It serves as a source of the cyanide nucleophile in the Mitsunobu reaction, allowing for the conversion of alcohols to the corresponding nitriles. sigmaaldrich.comtcichemicals.com

Strecker Amino Acid Synthesis : this compound can be used as the cyanide source in the Strecker reaction, a method for synthesizing α-amino acids. tcichemicals.com

Other Syntheses : It is used to create other important chemical compounds, including insecticides, pharmaceuticals, flavoring agents, and azo-initiators like azobisisobutyronitrile. nih.govpersistencemarketresearch.combiolar.lvhcc-cyanides.com It also serves as a complexing agent in processes like metal separation. persistencemarketresearch.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-Hydroxy-2-methylpropanenitrile | wikipedia.org |

| Chemical Formula | C₄H₇NO | wikipedia.org |

| Molar Mass | 85.106 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.932 g/mL at 25 °C | wikipedia.orgsigmaaldrich.com |

| Melting Point | -19 °C | wikipedia.orgsigmaaldrich.com |

| Boiling Point | 95 °C (decomposes) | wikipedia.org |

| Solubility in Water | Miscible | nih.gov |

Historical Trajectory of this compound Research

The study of cyanohydrins dates back to the 19th century. In 1837, Wöhler and Liebig described the enzyme-catalyzed decomposition of a cyanohydrin. rsc.org The reverse reaction, the enantioselective synthesis of a cyanohydrin (mandelonitrile) from benzaldehyde (B42025) and HCN, was first performed by Rosenthaler in 1908, marking a milestone in catalysis. rsc.org

The specific use of this compound gained prominence in the early 20th century. Its trajectory is closely linked to the rise of the plastics industry. The first commercial production of methyl methacrylate monomer began in 1933 in Germany, utilizing the this compound route. chemcess.com This process involved converting the cyanohydrin to an intermediate, ethyl α-hydroxyisobutyrate, followed by dehydration. chemcess.com A significant development occurred in 1934 when Imperial Chemical Industries (ICI) patented an alternative method that transformed this compound into methacrylamide sulfate using concentrated sulfuric acid, which could then be esterified to form MMA. chemcess.com This acid-catalyzed route became a foundational technology in the chemical industry and continues to be a major industrial method for producing methacrylates. wikipedia.orgintratec.us Over the decades, research has continued to refine the process, focusing on improving yields and efficiency. google.comgoogle.com

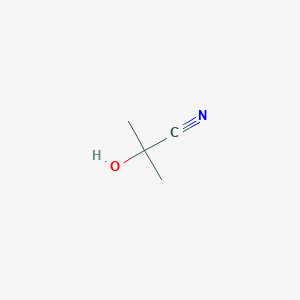

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFMGBPGAXYFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO, Array | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025427 | |

| Record name | 2-Hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetone cyanohydrin, stabilized appears as a colorless liquid. Flash point 165 °F. Lethal by inhalation and highly toxic or lethal by skin absorption. Density 7.8 lb / gal (less dense than water). Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless liquid with a faint odor of bitter almond. (Note: Forms cyanide in the body.) [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint odor of bitter almond. [Note: Forms cyanide in the body.] | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanenitrile, 2-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetone cyanohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

180 °F at 23 mmHg (EPA, 1998), 95 °C, BP: 82 °C at 23 mm Hg, 203 °F | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone Cyanohydrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

165 °F (EPA, 1998), 165 °F, 165 °F (74 °C) (closed cup), 74 °C c.c. | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone cyanohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Freely soluble in usual organic solvents; insoluble in petroleum ether and carbon disulfide., Very soluble in water, ethanol and ethyl ether; soluble in acetone, benzene and chloroform, Miscible with water, Solubility in water: freely soluble, but decomposes in water, Miscible | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone Cyanohydrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.9267 at 77 °F (EPA, 1998) - Less dense than water; will float, Specific gravity: 0.9267 at 25 °C/4 °C, Relative density (water = 1): 0.93, (77 °F): 0.93 | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.93 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.96 (Air = 1), Relative vapor density (air = 1): 2.93 | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.8 mmHg at 68 °F (EPA, 1998), 1.1 [mmHg], Vapor pressure = 0.8 mm Hg at 20 °C, 1.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.0, 0.8 mmHg | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone cyanohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-86-5 | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone cyanohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone cyanohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone Cyanohydrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetone cyanohydrin | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acetone-cyanohydrin-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propanenitrile, 2-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO1YOV1KFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactonitrile, 2-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OD8D8678.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-2.2 °F (EPA, 1998), -19 °C, -4 °F | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone Cyanohydrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis Methodologies and Production Routes of Acetone Cyanohydrin

Traditional Synthetic Approaches

The conventional methods for synthesizing acetone (B3395972) cyanohydrin have been in practice for decades and form the bedrock of its industrial production.

Cyanohydrin Formation via Nucleophilic Addition of Hydrogen Cyanide to Carbonyl Compounds

The primary and most direct route to acetone cyanohydrin is the nucleophilic addition of hydrogen cyanide (HCN) to acetone. procurementresource.comwikipedia.org This reaction is typically catalyzed by a base, such as potassium carbonate, potassium hydroxide (B78521), or sodium hydroxide, which generates the cyanide anion (CN⁻). procurementresource.comorgsyn.org The nucleophilic cyanide ion then attacks the electrophilic carbonyl carbon of the acetone molecule. wikipedia.org This is followed by protonation of the resulting alkoxide intermediate by a molecule of HCN, which also regenerates the cyanide catalyst. wikipedia.org

The reaction is reversible, and the equilibrium favors the formation of the cyanohydrin at lower temperatures. google.com Industrially, this process is often carried out continuously by feeding liquid hydrogen cyanide, acetone, and a basic catalyst into a reactor. google.comgoogle.com The crude product is then stabilized, typically with an acid like sulfuric acid, to prevent decomposition back to the starting materials. google.comgoogle.com

| Parameter | Typical Conditions | Significance |

|---|---|---|

| Reactants | Acetone, Hydrogen Cyanide | Fundamental building blocks for the cyanohydrin molecule. procurementresource.com |

| Catalyst | Basic substances (e.g., NaOH, KOH, K₂CO₃) | Generates the nucleophilic cyanide ion, accelerating the reaction. procurementresource.comorgsyn.org |

| Temperature | Low temperatures (e.g., 10-20°C) | Favors the forward reaction and minimizes decomposition. google.comgoogle.com |

| pH | Slightly basic during reaction, then acidified for stabilization | Controls the reaction rate and product stability. google.comgoogle.com |

Alternative Chemical Routes Utilizing Cyanide Salts

In laboratory settings and for specific applications, this compound can be prepared using cyanide salts, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in conjunction with an acid. orgsyn.orgwikipedia.org In this method, the cyanide salt reacts with an acid, like sulfuric acid, to generate hydrogen cyanide in situ. orgsyn.orgprepchem.com This generated HCN then reacts with acetone as described in the previous section.

Another variation involves the reaction of the sodium bisulfite addition product of acetone with a cyanide salt. orgsyn.org This method, however, tends to produce a less pure form of this compound. orgsyn.orgwikipedia.org While these routes can be advantageous in avoiding the direct handling of highly toxic and volatile liquid hydrogen cyanide, they often result in lower yields and may require more extensive purification steps. google.com

Advanced and Sustainable Synthesis Technologies

In response to growing environmental concerns and the inherent hazards of traditional methods, significant efforts have been directed towards developing more advanced and sustainable technologies for this compound production.

Continuous Flow Chemistry and Microreactor Systems for this compound Production

Continuous flow chemistry and microreactor systems have emerged as a promising technology for the synthesis of this compound, offering enhanced safety and efficiency. procurementresource.comresearchgate.net These systems allow for the reaction to be carried out in a continuous manner within small, well-defined channels. researchgate.netacs.org This provides several advantages, including:

Improved Safety: The small reaction volumes within the microreactor minimize the amount of hazardous material present at any given time. researchgate.netacs.org

Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, which is crucial for controlling the exothermic cyanohydrin formation reaction. researchgate.net

Precise Control: Flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. researchgate.netacs.org

Facilitated Scale-up: Scaling up production is often simpler and more predictable with continuous flow systems compared to traditional batch reactors. researchgate.net

Research has demonstrated the successful synthesis of this compound with high yields in microreactor setups, highlighting the potential for this technology in both laboratory and industrial settings. researchgate.net

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes reduce the risk associated with handling toxic and reactive materials. researchgate.netacs.org |

| Improved Heat and Mass Transfer | Efficient mixing and temperature control lead to better reaction performance. researchgate.net |

| Higher Yields and Selectivity | Precise control over reaction conditions optimizes product formation. researchgate.net |

| Simplified Scale-Up | Production can be increased by operating the system for longer periods or by using multiple reactors in parallel. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize its environmental impact. marketresearchintellect.com Key areas of focus include:

Use of Safer Reagents: this compound itself is being explored as a safer, solid-state source of cyanide for other chemical reactions, reducing the need to handle HCN directly. numberanalytics.comorganic-chemistry.org

Catalyst Development: Research is ongoing to develop more efficient and recyclable catalysts that can operate under milder conditions. marketresearchintellect.com This includes the use of biocatalysts, such as enzymes, which can offer high selectivity and operate in aqueous environments. researchgate.net

Solvent Selection: The use of greener solvents, such as water or ionic liquids, is being investigated to replace traditional organic solvents. rsc.orgresearchgate.net Some studies have even explored solvent-free reaction conditions. marketresearchintellect.com

Waste Reduction: By optimizing reaction conditions and developing more selective catalysts, the formation of byproducts and waste can be significantly reduced. marketresearchintellect.com

Optimization of Reaction Conditions and Catalyst Systems in Industrial Production

The industrial production of this compound is a highly optimized process. google.com Continuous efforts are made to improve efficiency and reduce costs. Key areas of optimization include:

Catalyst Systems: While traditional basic catalysts are effective, research continues into more robust and efficient catalyst systems. This includes exploring different types of catalysts and optimizing their concentration and delivery to the reaction mixture. google.com

Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, pH, and reactant ratios is crucial for maximizing yield and minimizing energy consumption. google.comnih.govgoogle.com For instance, maintaining a reactor temperature between 0°C and 50°C and a pH of at least 7.0 are typical industrial parameters. google.com

Process Integration: In many cases, this compound production is integrated with downstream processes, such as the production of methyl methacrylate (B99206). google.comecoinvent.org This allows for the efficient use of resources and the recycling of byproducts. For example, unreacted acetone and hydrogen cyanide can be recovered and recycled back into the reactor. google.comgoogle.com

Reaction Mechanisms and Synthetic Transformations Involving Acetone Cyanohydrin

Role as a Hydrogen Cyanide Surrogate in Organic Reactions

Acetone (B3395972) cyanohydrin is frequently used as a safer and more manageable substitute for hydrogen cyanide in a variety of organic reactions. wikipedia.orghmdb.ca It can easily release hydrogen cyanide, making it a convenient source for cyanation reactions. wikipedia.orghmdb.ca This property is particularly valuable in processes like the synthesis of α-amino acids through the Strecker reaction and the production of other cyanohydrins. tcichemicals.comlibretexts.org The transfer of a hydrogen cyanide equivalent from acetone cyanohydrin to another molecule, known as transhydrocyanation, is an equilibrium process often initiated by a base. wikipedia.orghmdb.ca This method avoids the direct handling of volatile and highly toxic HCN gas. oup.com For instance, this compound can be used to produce lithium cyanide by reacting it with lithium hydride. wikipedia.orghmdb.ca

Nucleophilic Cyanation Reactions

This compound is a popular source of the cyanide anion for several nucleophilic cyanation reactions. enamine.net

The formation of cyanohydrins from aldehydes and ketones is a fundamental reaction in organic synthesis. chemistrysteps.com this compound serves as an effective cyanide source in a process called transhydrocyanation, where it transfers a cyanide group to other carbonyl compounds. wikipedia.orghmdb.caoup.com This reaction is typically initiated by a base and can be driven to completion by using a superior hydrogen cyanide acceptor, such as an aldehyde. wikipedia.org The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgyoutube.com

Research has shown that various catalysts can facilitate this transformation. For example, lanthanoid(III) alkoxides have been identified as highly efficient catalysts for the rapid transhydrocyanation from this compound to a range of aldehydes and ketones, yielding the corresponding cyanohydrins. oup.com Similarly, titanium alkoxides and aluminum alkyls have been demonstrated to mediate the transfer of the cyano group from this compound to aldehydes, with diisobutylaluminum hydride being particularly effective, even in catalytic amounts. oup.com

| Catalyst System | Substrate | Key Findings | Reference |

|---|---|---|---|

| Lanthanoid(III) Alkoxides (e.g., Yb(Oi-Pr)3) | Aldehydes and Ketones | Rapid and efficient transhydrocyanation, even with catalytic amounts (1 mol%). | oup.com |

| Titanium(IV) isopropoxide | Aldehydes | Effective in mediating cyano group transfer, typically requiring equimolar amounts. | oup.com |

| Diisobutylaluminum hydride | Aldehydes | Very fast reaction, successful even with catalytic amounts (10 mol%). | oup.com |

| Basic anion-exchange resin | Aldehydes | Catalyzes the formation of racemic cyanohydrins. | lookchem.com |

The Strecker reaction is a classic method for synthesizing α-amino acids. tcichemicals.comacs.org This multicomponent reaction involves the reaction of a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. researchgate.netresearchgate.net this compound is a commonly used and convenient cyanide source in this reaction, offering a safer alternative to hydrogen cyanide. tcichemicals.comresearchgate.netprocurementresource.com

The reaction can be performed under various conditions, including catalyst-free in water, which provides a simple and efficient protocol. researchgate.netresearchgate.net This method is effective for a range of aliphatic and aromatic aldehydes, as well as cyclic ketones, in combination with primary and secondary amines. researchgate.net Chiral phase-transfer catalysts have also been employed in conjunction with this compound to achieve enantioselective Strecker reactions, leading to the formation of chiral α-amino nitriles from α-amido sulfones. nih.gov

This compound can also be utilized as a cyanating agent in nucleophilic substitution reactions with aliphatic halogenated alkanes. sioc-journal.cnsioc-journal.cn This provides a method for introducing a cyano functional group, which is a valuable transformation in organic synthesis. sioc-journal.cn Studies have shown that a series of cyano compounds can be synthesized by reacting this compound with various haloalkanes (where the halogen is chlorine, bromine, or iodine). sioc-journal.cnsioc-journal.cn The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), in the presence of a base like lithium hydroxide (B78521) monohydrate, yielding the desired nitriles in good to excellent yields. sioc-journal.cnsioc-journal.cn This approach avoids the use of highly toxic metal cyanides or expensive reagents that require harsh conditions. sioc-journal.cn

| Substrate (Halogenated Alkane) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| R-X (X = Cl, Br, I) | LiOH·H₂O, THF/DMI (3:1), 50°C | 70-99 | sioc-journal.cnsioc-journal.cn |

This compound is a source of cyanide for conjugate addition (Michael addition) reactions to α,β-unsaturated carbonyl compounds. libretexts.org This reaction leads to the formation of β-cyano ketones. rsc.org The addition of hydrogen cyanide to these substrates can result in both 1,2- and 1,4-addition products. organicreactions.org However, under basic conditions, the 1,4-adduct is typically the major product due to the reversibility of the 1,2-addition. organicreactions.org

Organocatalytic systems have been developed for the asymmetric conjugate addition of cyanide from this compound. nih.gov For instance, a cupreidinium salt has been used as a phase-transfer catalyst for this purpose. nih.gov Additionally, samarium(III) isopropoxide has been shown to catalyze the diastereoselective conjugate addition of cyanide from this compound to α,β-unsaturated oxazolidinones. researchgate.net

Cyano Substitution Reactions with Halogenated Alkanes

Advanced Catalytic Systems

The utility of this compound in organic synthesis has been significantly expanded through the development of advanced catalytic systems. These catalysts not only improve reaction efficiency but also enable new types of transformations.

For instance, copper-catalyzed hydrocyanation of α-aryl diazoacetates using this compound as the HCN source is significantly accelerated by the addition of trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgacs.org The TMSCN is believed to generate free cyanide ions in situ, which participate in the catalytic cycle. organic-chemistry.org

In the realm of enantioselective synthesis, chiral phase-transfer catalysts have been successfully employed for the Strecker reaction using this compound. nih.govacs.org These catalysts facilitate the enantioselective formation of α-amino nitriles. nih.govacs.org Furthermore, cooperative catalysis involving a Lewis acid, an onium salt, and a Brønsted base has been explored for the asymmetric Strecker reaction of N-phosphinoyl aldimines with this compound. scilit.com

Nickel catalysis has enabled a novel "cyano-borrowing reaction" where the C-CN bond of a cyanohydrin is cleaved, followed by an aldol (B89426) condensation and conjugate addition to form β-cyano ketones. rsc.org This process is highly atom- and step-economical. rsc.org Another innovative application is the use of a highly oxidizing acridinium (B8443388) photoredox catalyst for the cyanation of alkoxy arenes with this compound, which is selective for carbon-oxygen bond functionalization. nsf.gov

Copper-Catalyzed Hydrocyanation Applications

Copper-catalyzed reactions employing this compound as a cyanide source have proven effective for various transformations. A notable application is the hydrocyanation of α-aryl diazoesters. organic-chemistry.orgacs.orgresearchgate.netnih.gov In these reactions, this compound serves as a hydrogen cyanide (HCN) surrogate. organic-chemistry.orgacs.org The efficiency of this process is significantly enhanced by the addition of a co-catalyst, such as trimethylsilyl cyanide (TMSCN), which is believed to generate free cyanide ions in situ. organic-chemistry.orgacs.org

The reaction typically proceeds under mild conditions, for instance, at room temperature in a solvent like dichloromethane, using a copper salt like Cu(CH₃CN)₄PF₆ as the catalyst. organic-chemistry.org This methodology provides good yields of α-aryl cyanoacetates and demonstrates tolerance for a range of aryl substituents with varied steric and electronic properties. organic-chemistry.org It has also been applied to the direct cyanation of terminal alkynes, providing a pathway to 3-arylpropiolonitriles under mild conditions using air as an oxidant. rsc.org

Table 1: Copper-Catalyzed Hydrocyanation of α-Aryl Diazoesters using this compound

| Catalyst | Co-catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cu(CH₃CN)₄PF₆ | TMSCN | α-Aryl Diazoesters | α-Aryl Cyanoacetates | High | organic-chemistry.org |

| CuOTf-toluene | TEMP | Terminal Alkynes | Alkynyl Cyanides | Moderate to Good | rsc.org |

Nickel-Catalyzed Transformations

Nickel catalysis has expanded the scope of reactions involving this compound, particularly in hydrocyanation and other carbon-carbon bond-forming reactions. ua.esresearchgate.net Nickel catalysts, often generated in situ from precursors like NiCl₂·6H₂O with a phosphine (B1218219) ligand and a reducing agent like zinc powder, can effectively catalyze the hydrocyanation of various alkenes. researchgate.net These reactions have been applied to styrenes, heterocyclic alkenes, and aliphatic alkenes, converting them to the corresponding nitriles in excellent yields. researchgate.net

A significant development in this area is the "cyano-borrowing" reaction, where a nickel catalyst facilitates the direct conversion of cyanohydrins and aldehydes or ketones into β-cyano ketones. rsc.orgresearchgate.netrsc.org This process involves the cleavage of the C-CN bond of the cyanohydrin, followed by an aldol condensation and subsequent conjugate addition of the cyanide to an α,β-unsaturated ketone intermediate. rsc.orgresearchgate.net This atom- and step-economical method avoids the direct use of toxic HCN. rsc.orgrsc.org

Nickel-catalyzed hydrocyanation has also been applied to more complex systems like 1,3-diynes and allenes. researchgate.netacs.org For instance, the hydrocyanation of 1-aryl-4-silyl-1,3-diynes can be controlled to produce different enynyl nitrile regioisomers by selecting appropriate bisphosphine or phosphine-phosphite ligands. acs.org

Table 2: Nickel-Catalyzed Reactions with this compound

| Catalyst System | Substrates | Product | Key Feature | Reference |

|---|---|---|---|---|

| NiCl₂·6H₂O / dppp (B1165662) / Zn | Styrenes, Alkenes | Nitriles | Hydrocyanation | researchgate.net |

| NiCl₂ / n-BuPAd₂ / LiOH | Cyanohydrins + Aldehydes/Ketones | β-Cyano Ketones | Cyano-borrowing reaction | rsc.orgrsc.org |

| Ni(cod)₂ / Ligand | 1-Aryl-4-silyl-1,3-diynes | Enynyl Nitriles | Regiodivergent synthesis | acs.org |

Enantioselective Cyanohydrin Synthesis via Biocatalysis (Hydroxynitrile Lyases)

Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins. rsc.orgftb.com.hr These biocatalysts are highly effective for producing enantiomerically pure cyanohydrins, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. rsc.orgtaylorandfrancis.com this compound can be used as a cyanide source in these reactions, where the HNL facilitates a transcyanation process. rsc.orgekb.eg

HNLs from various plant sources, such as almonds (Prunus amygdalus), can be used to prepare either the (R)- or (S)-enantiomer of the desired cyanohydrin. rsc.orgekb.eg The reaction is often performed in a biphasic system or with immobilized enzymes to improve stability and facilitate catalyst recycling. rsc.orgtudelft.nl For example, optically active (R)-2-hydroxy-2-(naphthalen-1-yl)ethanenitrile has been synthesized from 1-naphthaldehyde (B104281) using this compound as the transcyanating agent in the presence of (R)-HNL from almonds. ekb.eg While HNLs are highly effective for many substrates, the synthesis of cyanohydrins from some ketones can be challenging due to unfavorable reaction equilibria. tudelft.nl

Catalyst-Free Cyanation Protocols

This compound can also serve as a cyanide source in catalyst-free cyanation reactions, offering a simpler and often milder alternative to metal-catalyzed processes. sioc-journal.cn One prominent example is the catalyst-free Strecker reaction in water for the synthesis of α-aminonitriles. researchgate.net This one-pot, three-component reaction involves an aldehyde or ketone, an amine, and this compound. researchgate.net The high solubility of this compound in water allows the reaction to proceed efficiently at room temperature without the need for a catalyst. researchgate.net

Another catalyst-free application is the cyano substitution reaction of aliphatic haloalkanes. sioc-journal.cn In a mixed solvent system of tetrahydrofuran (THF) and 1,3-dimethylimidazolinone (DMI) with a base like LiOH·H₂O, this compound can react with haloalkanes to produce the corresponding nitriles in high yields. sioc-journal.cn This method provides a less toxic and more economical alternative to using sodium cyanide or other expensive cyanide reagents that often require harsh conditions. sioc-journal.cn

Formation of Key Organic Intermediates and Derivatives

This compound is a cornerstone intermediate in the chemical industry, primarily for the production of a major commodity polymer, and also serves as a precursor for various fine chemicals.

Precursor to Methyl Methacrylate (B99206) (MMA) and its Polymers

The most significant industrial application of this compound is as a precursor to methyl methacrylate (MMA), the monomer used to produce polymethyl methacrylate (PMMA), a transparent thermoplastic commonly known as acrylic or Plexiglas. taylorandfrancis.comnih.govmarketresearchintellect.comgloballcadataaccess.org The conventional and widely used route to MMA is the this compound (ACH) process. acs.org

In this process, acetone and hydrogen cyanide react to form this compound. The this compound is then treated with sulfuric acid and subsequently with methanol (B129727) to yield methyl methacrylate and ammonium (B1175870) bisulfate as a byproduct. globallcadataaccess.orgacs.org While this process is well-established, the generation of the ammonium bisulfate byproduct presents challenges, as its disposal or recycling can be costly. acs.org Nevertheless, the ACH process remains a dominant method for MMA production globally. marketresearchintellect.comacs.org

Synthesis of α-Aryl Cyanoesters and β-Cyano Alcohols

This compound is instrumental in the synthesis of α-aryl cyanoesters and their derivatives, β-cyano alcohols. As detailed in the copper-catalyzed hydrocyanation of α-aryl diazoesters, this compound provides the cyanide moiety to form α-aryl cyanoacetates, a class of α-aryl cyanoesters. organic-chemistry.orgacs.org

These α-aryl cyanoesters are valuable synthetic intermediates that can be further transformed. Specifically, they can be selectively reduced to afford β-cyano alcohols. organic-chemistry.orgamazonaws.com For example, the reduction can be achieved using reagents like magnesium borohydride (B1222165) (Mg(BH₄)₂). amazonaws.com β-Cyano alcohols are important building blocks in organic synthesis, serving as precursors to various other functionalized molecules. organic-chemistry.org The synthesis of β-hydroxy nitriles (a class of β-cyano alcohols) can also be achieved by the ring-opening of epoxides with a lithium cyanide-acetone complex, which is prepared from this compound and methyllithium. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrogen cyanide |

| Methyl methacrylate (MMA) |

| Polymethyl methacrylate (PMMA) |

| α-Aryl diazoesters |

| Trimethylsilyl cyanide (TMSCN) |

| Dichloromethane |

| Cu(CH₃CN)₄PF₆ |

| α-Aryl cyanoacetates |

| 3-Arylpropiolonitriles |

| CuOTf-toluene |

| Tetramethylpiperidine (TEMP) |

| Alkynyl cyanides |

| Cu(OAc)₂ |

| NiCl₂·6H₂O |

| 1,3-bis(diphenylphosphino)propane (dppp) |

| Zinc |

| Styrenes |

| Nitriles |

| β-Cyano ketones |

| n-BuPAd₂ |

| LiOH |

| Dioxane |

| 1-Aryl-4-silyl-1,3-diynes |

| Enynyl nitriles |

| Ni(cod)₂ |

| 1,6-Enynes |

| Ni[P(OPh₃)]₄ |

| (R)-2-hydroxy-2-(naphthalen-1-yl)ethanenitrile |

| 1-Naphthaldehyde |

| α-Aminonitriles |

| Tetrahydrofuran (THF) |

| 1,3-dimethylimidazolinone (DMI) |

| LiOH·H₂O |

| Haloalkanes |

| Sulfuric acid |

| Methanol |

| Ammonium bisulfate |

| β-Cyano alcohols |

| Magnesium borohydride |

| β-Hydroxy nitriles |

| Methyllithium |

| Acetone |

| Ammonia (B1221849) |

| Benzoyl cyanide |

| Carbon monoxide |

| Ethylene |

| Formaldehyde |

| Methyl propionate |

| Methane |

| Phenylacetic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| (-)-Menthol |

| Toluene |

| Heptane |

| Chloroform |

| Acetonitrile |

| Dimethoxyethane |

| Chlorobenzene |

| 1,2-methylenedioxybenzene |

| p-Anisaldehyde |

| Ethyl acetate |

| NH₄Cl |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2-Butanone |

| Benzaldehyde (B42025) |

| Mandelonitrile |

| (R)-Mandelic acid |

| (R)-2-Chloromandelic acid |

| Clopidogrel |

| Cyanoimidazole |

| Cyanoborates |

| Cyanoformates |

| Benzophenone |

| Trifluoroethanol (TFE) |

| Hexafluoroisopropanol (HFIP) |

| Noradrenaline |

| Letrozole |

| 2-Acetamidomalonate |

| Pyrazole |

| Pyrans |

| 2,3-dihydro-1H-pyrroles |

| D- and L-(2-cyano-2-hydroxy/acetoxy)mannosides |

| D- and L-mannosylacetaldehydes |

| 3-Phenoxybenzaldehyde |

| Semicarbazide |

| Aniline |

| Butanal |

| Acetophenone |

| Chalcone |

| Epiandrosterone |

| Benzaldehyde cyanohydrin |

| Potassium cyanide |

| Sodium cyanide |

Applications in Chiral Compound Synthesis

This compound is a key reagent in the synthesis of chiral compounds, particularly optically active cyanohydrins. These chiral cyanohydrins are valuable intermediates in the production of a wide range of important chemicals, including α-hydroxy carboxylic acids. google.comekb.eg The primary method for this application is through a process known as transcyanation, where this compound serves as the cyanide donor to a prochiral aldehyde or ketone. This reaction is often catalyzed by enzymes, which allows for high enantioselectivity.

The enzymatic synthesis of enantiopure cyanohydrins involves the addition of a nucleophilic cyanide, released in situ from this compound, to a carbonyl compound. rsc.org This method is considered a significant advancement over using hazardous hydrogen cyanide (HCN) directly. researchgate.net Hydroxynitrile lyases (HNLs), particularly (R)-oxynitrilases, are highly effective catalysts for these transformations, yielding products with high optical purity. ekb.egrsc.org

Research has demonstrated the successful use of (R)-oxynitrilase from sources like almonds (Prunus amygdalus) and apple seeds for this purpose. ekb.egnih.gov For instance, the hydrocyanation of 1-naphthaldehyde using this compound as the transcyanating agent in the presence of powdered defatted almond meal yields the (R)-enantiomer of the corresponding cyanohydrin with high purity. ekb.eg Similarly, optically active 2-trimethylsilyl-2-hydroxyl-ethylcyanide has been synthesized via the enzymatic enantioselective transcyanation of acetyltrimethylsilane (B79254) with this compound, achieving over 99% substrate conversion and over 99% enantiomeric excess. nih.gov The use of HNLs makes the synthesis of both (R)- and (S)-enantiomers of desired cyanohydrins a reliable and established technique in organic synthesis. rsc.org

Table 1: Enzymatic Synthesis of Chiral Cyanohydrins using this compound

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) / Yield |

| (R)-oxynitrilase (from apple seed meal) | Acetyltrimethylsilane | (R)-2-trimethylsilyl-2-hydroxyl-ethylcyanide | >99% ee; >99% conversion nih.gov |

| (R)-hydroxynitrile lyase (from almonds) | 1-Naphthaldehyde | (R)-2-hydroxy-2-(naphthalen-1-yl)ethanenitrile | 93% yield ekb.eg |

| cyclo((S)-phenylalanyl-(S)-histidyl) | Aromatic and Aliphatic Aldehydes | Aldehyde Cyanohydrins | Up to 63% optical yield researchgate.net |

Formation of Aryl Cyanides

This compound has emerged as a valuable reagent for the synthesis of aryl cyanides through the cyanation of aryl halides. This application is significant as it provides a less toxic and safer alternative to traditional cyanating agents like potassium cyanide (KCN) and sodium cyanide (NaCN). numberanalytics.comchinesechemsoc.orggoogle.com The development of methods using this compound aligns with the principles of green chemistry by reducing the risks associated with handling highly toxic cyanide salts. numberanalytics.com

The transition-metal-catalyzed cyanation of aryl halides is a common route for this transformation. Palladium and nickel catalysts are frequently employed to facilitate the reaction. numberanalytics.comgoogle.com While traditional metal cyanide salts can easily transfer the cyano group, they often lead to catalyst deactivation by forming inactive species with multiple cyanide ligands. google.com Using an organic cyanide source like this compound can circumvent this issue, although specific reaction conditions, such as slow addition of the reagent, may be required. chinesechemsoc.org

Recent advancements have focused on making these reactions more efficient and practical. For example, a dual photoredox-nickel catalysis strategy allows for the cyanation of aryl and alkenyl halides at room temperature, avoiding the need for air-sensitive ligands or hypertoxic reagents. chinesechemsoc.org Other research has explored ruthenium-catalyzed oxidative cyanation of tertiary amines using this compound as the cyanating agent, highlighting its versatility. d-nb.info Furthermore, methods have been developed for the cyanation of alkyl halides using this compound with a lithium hydroxide catalyst, achieving high yields under mild conditions without the need for precious metal catalysts. google.comsioc-journal.cn

Table 2: Cyanation of Halides using this compound

| Catalyst System | Substrate Type | Key Features |

| Palladium or Nickel complexes | Aryl Halides | Serves as a cyanide-free alternative to toxic metal cyanides. numberanalytics.comgoogle.com |

| Photoredox-Nickel dual catalysis | Aryl and Alkenyl Halides | Reaction proceeds at room temperature; avoids hypertoxic reagents and excess metal waste. chinesechemsoc.org |

| RuCl₃ | Tertiary Amines | Oxidative cyanation using a non-toxic and inexpensive cyanide source. d-nb.info |

| Lithium Hydroxide (LiOH) | Alkyl Halides | Mild, metal-free conditions with high yields (95%+). google.comsioc-journal.cn |

Formylation Reagent for Aromatic Compounds

This compound serves as a convenient and easy-to-handle formylation reagent for aromatic compounds. researchgate.netuj.ac.za This process provides an alternative to classical formylation methods like the Gattermann-Koch reaction, which often require hazardous materials such as carbon monoxide and hydrogen chloride under high pressure. google.com

The formylation of arenes using this compound is typically carried out in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). google.comuj.ac.za The reaction involves the introduction of a formyl group (-CHO) onto the aromatic ring, yielding aromatic aldehydes. These products are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. researchgate.net For instance, anisole (B1667542) can be formylated with this compound and aluminum chloride to produce a mixture of methoxybenzaldehyde isomers. uj.ac.za